molecular formula C10H12O3 B14844185 2-Hydroxy-5-isopropoxybenzaldehyde

2-Hydroxy-5-isopropoxybenzaldehyde

Cat. No.: B14844185
M. Wt: 180.20 g/mol
InChI Key: VONYDPMBZNNKGP-UHFFFAOYSA-N
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Description

2-Hydroxy-5-isopropoxybenzaldehyde is an aromatic aldehyde featuring a hydroxy group at the 2-position and an isopropoxy group (–OCH(CH₃)₂) at the 5-position of the benzaldehyde ring. This compound is of interest in organic synthesis due to its dual functional groups (aldehyde and hydroxy), which enable diverse reactivity, including chelation, electrophilic substitution, and condensation reactions.

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

2-hydroxy-5-propan-2-yloxybenzaldehyde

InChI

InChI=1S/C10H12O3/c1-7(2)13-9-3-4-10(12)8(5-9)6-11/h3-7,12H,1-2H3

InChI Key

VONYDPMBZNNKGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-isopropoxybenzaldehyde can be achieved through several methods. One common approach involves the Reimer-Tiemann reaction, where phenols are converted to aldehydes using chloroform and a strong base, such as sodium hydroxide, under reflux conditions . Another method involves the alkylation of 2-hydroxybenzaldehyde with isopropyl bromide in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-isopropoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: 2-Hydroxy-5-isopropoxybenzoic acid.

    Reduction: 2-Hydroxy-5-isopropoxybenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-5-isopropoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-isopropoxybenzaldehyde involves its interaction with various molecular targets. For instance, its aldehyde group can form Schiff bases with amines, which are important in biochemical processes. Additionally, the hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-Hydroxy-5-isopropoxybenzaldehyde with four structurally related compounds, highlighting key differences in substituents, molecular weight, and functional groups.

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
This compound –OH (2), –OCH(CH₃)₂ (5) C₁₀H₁₂O₃ 180.20* Predicted high solubility in polar solvents due to –OH and –OCH(CH₃)₂ groups.
5-Fluoro-2-hydroxybenzaldehyde –OH (2), –F (5) C₇H₅FO₂ 140.11 Lower molecular weight; electron-withdrawing –F enhances electrophilic reactivity.
2-Hydroxy-5-methylisophthalaldehyde –OH (2), –CH₃ (5), dual –CHO C₈H₆O₃ 150.13 Dual aldehyde groups enable cross-linking applications.
5-Isopropyl-2-methylbenzaldehyde –CH₃ (2), –CH(CH₃)₂ (5) C₁₁H₁₄O 162.23 Lipophilic due to alkyl groups; limited hydrogen bonding.
2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde –OCH₂C₃H₅ (2), –CH(CH₃)₂ (5) C₁₄H₁₈O₂ 218.29 Bulky substituents reduce solubility in water.

*Calculated based on molecular formula.

Key Observations:
  • Electron-Donating vs.
  • Hydrogen Bonding: The –OH group in this compound enhances solubility in polar solvents, unlike 5-Isopropyl-2-methylbenzaldehyde, which lacks hydrogen bond donors .
  • Steric Effects : Bulky substituents (e.g., cyclopropylmethoxy in ) reduce reactivity at the aldehyde group due to steric hindrance.
Aldehyde Reactivity
  • Condensation Reactions : The aldehyde group in this compound is expected to participate in Schiff base formation, similar to 5-Fluoro-2-hydroxybenzaldehyde, which forms stable imines under mild conditions .
  • Electrophilic Substitution : The –OH group directs electrophiles to the ortho/para positions. However, the isopropoxy group at the 5-position may sterically hinder para substitution, favoring ortho products.
Chelation Potential

The –OH and –OCH(CH₃)₂ groups in this compound can act as bidentate ligands for metal ions (e.g., Cu²⁺, Fe³⁺), akin to 2-Hydroxy-5-methylisophthalaldehyde, which forms complexes with transition metals .

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